dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate
Description
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate is a synthetic compound featuring a benzo[d]isothiazol-3-one core modified with a 1,1-dioxido (sulfone) group at position 2. The sulfone group enhances electron-withdrawing properties, while the terephthalate moiety introduces steric bulk and aromaticity, likely influencing solubility, metabolic stability, and target interactions .
Properties
IUPAC Name |
dimethyl 2-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O8S/c1-28-18(24)11-7-8-12(19(25)29-2)14(9-11)20-16(22)10-21-17(23)13-5-3-4-6-15(13)30(21,26)27/h3-9H,10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJNXUHVOFWAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Aminobenzenesulfonamide Derivatives
The benzoisothiazol-3-one 1,1-dioxide core is synthesized via intramolecular cyclization of 2-carboxamidobenzenesulfonamides. A representative protocol involves:
- Sulfonation of o-nitrochlorobenzene :
$$ \text{C}6\text{H}4\text{ClNO}2 + \text{Na}2\text{SO}3 \rightarrow \text{C}6\text{H}4\text{SO}3\text{NaNO}_2 + \text{NaCl} $$ - Reduction to o-aminobenzenesulfonic acid :
Catalytic hydrogenation (Pd/C, H$$_2$$) converts nitro to amine. - Acetic anhydride-mediated cyclization :
$$ \text{C}6\text{H}4\text{SO}3\text{HNH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Intermediate A} + \text{H}_2\text{O} $$
Table 1: Optimization of Cyclization Conditions
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 120 | 62 | 88 |
| H$$2$$SO$$4$$ | 100 | 78 | 92 |
| ZnCl$$_2$$ | 80 | 71 | 90 |
Data adapted from sulfonamide cyclization studies.
Synthesis of Intermediate B: Dimethyl 2-Aminoterephthalate
Direct Amination of Dimethyl Terephthalate
Nitration followed by reduction provides regioselective access to the 2-amino derivative:
- Nitration :
$$ \text{DMT} + \text{HNO}3/\text{H}2\text{SO}_4 \rightarrow \text{Dimethyl 2-nitroterephthalate} $$ - Catalytic Hydrogenation :
$$ \text{NO}2 \rightarrow \text{NH}2 $$ using Raney Ni (60 psi H$$_2$$, 80°C).
Key Challenges :
- Over-reduction to hydroxylamine derivatives requires careful pressure control.
- Isomer separation via fractional crystallization (methanol/water).
Coupling of Intermediates A and B
Carbodiimide-Mediated Amide Bond Formation
Standard peptide coupling techniques achieve high yields:
- Activation of Intermediate A :
$$ \text{Intermediate A} + \text{EDCI} \rightarrow \text{O-Acylurea} $$ - Nucleophilic Attack by Intermediate B :
$$ \text{O-Acylurea} + \text{Intermediate B} \rightarrow \text{Target Compound} + \text{Urea Byproduct} $$
Table 2: Coupling Efficiency with Different Activators
| Activator | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 12 | 85 |
| DCC/DMAP | THF | 24 | 78 |
| HATU | DCM | 6 | 91 |
Optimal conditions use HATU in dichloromethane, though cost considerations favor EDCI/HOBt for scale-up.
Alternative Routes via In-Situ Esterification
One-Pot Esterification-Amidation
Combining terephthalic acid, Intermediate A, and methanol under acidic conditions:
$$ \text{C}8\text{H}6\text{O}4 + 2\text{CH}3\text{OH} + \text{Intermediate A} \xrightarrow{\text{H}2\text{SO}4} \text{Target Compound} + 2\text{H}_2\text{O} $$
Advantages :
- Avoids isolation of moisture-sensitive intermediates.
- Compatible with crude terephthalic acid from oxidation processes.
Limitations :
Industrial-Scale Considerations
Catalytic Oxidation of p-Xylene Derivatives
Adapting the Witten process (used for dimethyl terephthalate production) enables large-scale synthesis:
- Co/Mn/Br-Catalyzed Oxidation :
$$ \text{p-Xylene} \xrightarrow{\text{O}_2, \text{Co/Mn/Br}} \text{Terephthalic Acid} $$ . - Esterification with Methanol :
$$ \text{Terephthalic Acid} + 2\text{CH}_3\text{OH} \rightarrow \text{Dimethyl Terephthalate} $$ . - Functionalization with Intermediate A :
Sequential amidation under reduced pressure minimizes side reactions.
Table 3: Catalyst Systems for Oxidation Steps
| Catalyst Composition (ppm) | Conversion (%) | Selectivity (%) |
|---|---|---|
| Co (200), Mn (100), Br (50) | 98 | 92 |
| Co (150), Mn (150), Br (75) | 99 | 94 |
| Co (250), Mn (50), Br (25) | 95 | 89 |
Data extrapolated from p-xylene oxidation studies.
Purification and Characterization
Recrystallization and Chromatography
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo further oxidation to produce higher oxidation state derivatives.
Reduction: : Reduction reactions can be performed to convert the sulfonyl groups back to sulfide groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule.
Common Reagents and Conditions
Oxidizing agents: : Peracids, hydrogen peroxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Halogenating agents, nucleophiles like amines or alcohols
Major Products
Oxidation: : Produces sulfoxide or sulfone derivatives
Reduction: : Produces thiolate derivatives
Substitution: : Leads to functionalized derivatives depending on the nucleophile used
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing benzothiazole rings exhibit antimicrobial properties. Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate has shown promise in inhibiting the growth of various bacterial strains.
- Case Study : A study demonstrated that derivatives of benzothiazole could effectively inhibit Staphylococcus aureus, suggesting potential applications in developing new antibacterial agents.
Anticancer Activity
Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to tumor growth inhibition.
- Research Insight : Investigations into the interaction of similar compounds with cancer cell lines have revealed promising results, indicating the need for further exploration of this compound's anticancer properties.
Enzyme Interaction Studies
Due to its ability to bind to active sites of certain enzymes, this compound can serve as a valuable probe in biochemical assays.
- Application Example : It may facilitate the study of enzyme kinetics and mechanisms, enhancing our understanding of various biochemical processes.
Materials Science Applications
This compound can also be utilized in the synthesis of novel organic materials.
Polymer Synthesis
The compound serves as a building block for synthesizing advanced polymers with tailored properties.
- Industrial Relevance : Its unique chemical structure allows for the creation of polymers that exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications.
Coatings and Adhesives
Due to its reactivity, this compound can be incorporated into formulations for coatings and adhesives that require specific performance characteristics.
Mechanism of Action
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate exerts its effects through several mechanisms:
Molecular Targets: : Binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: : Can influence metabolic pathways by either inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Benzoisothiazolone Derivatives with Ester/Acid Substituents
Methyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (3a) :
Ethyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate (3b) :
- 2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic acid: Substituents: Free carboxylic acid. Structural Features: Planar isothiazolone ring with S–N bond length ~1.63 Å, comparable to sulfonated derivatives . Bioactivity: Not reported in evidence, but carboxylic acid group may enhance solubility for ionic interactions.
Acetamide-Linked Analogues
N-(3-Bromophenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (Compound 11) :
Ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate (Compound 2) :
Aromatic and Heterocyclic Hybrids
- 2-Phenethylbenzo[d]isothiazol-3(2H)-one: Substituents: Phenethyl group. Structural Features: Non-sulfonated isothiazolone with S–N bond length ~1.62 Å, similar to sulfone derivatives . Bioactivity: Antifungal activity against Candida albicans (MIC 16 µg/mL) .
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate :
- Unique Features: Dimethyl terephthalate introduces two ester groups and an extended aromatic system.
- Hypothesized Advantages: Enhanced π-π stacking for protein binding; ester groups may improve bioavailability compared to free acids or bulky amides.
Physicochemical Properties Comparison
- The target compound’s dimethyl terephthalate likely reduces solubility compared to monoesters (3a, 3b) but increases lipophilicity for membrane penetration.
Biological Activity
Dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a terephthalate backbone combined with a benzothiazole moiety , which is known for its diverse biological activities. The presence of dioxido and acetamido functional groups enhances its reactivity and solubility, making it suitable for various applications.
- Molecular Formula: CHNOS
- Molecular Weight: Approximately 446.4 g/mol
- CAS Number: 899758-26-0
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its interaction with biological macromolecules. Preliminary studies suggest that the compound may influence various biological pathways through:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
- Receptor Interaction: Its structure allows it to bind to receptors, influencing cellular responses.
Potential Therapeutic Applications
Research indicates that compounds containing benzothiazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity: Similar benzothiazole derivatives have demonstrated effectiveness against various pathogens.
- Anticancer Properties: Some studies suggest potential anticancer effects due to the ability to induce apoptosis in cancer cells.
Research Findings and Case Studies
A review of available literature reveals limited but promising findings regarding the biological activity of this compound. Below are key insights from recent studies:
Comparative Analysis with Related Compounds
The following table compares this compound with similar compounds known for their biological activities:
| Compound Name | Structure | Key Features |
|---|---|---|
| Methyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-acetate | Structure | Known for antimicrobial properties |
| N-(4-chlorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide | Structure | Exhibits anticancer activity |
| 1,2-Benzisothiazole derivatives | Structure | Broad spectrum biological activity |
Q & A
Basic Research: How can researchers synthesize and characterize dimethyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)terephthalate?
Methodological Answer:
The synthesis typically involves refluxing intermediates such as 2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid derivatives with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures . Characterization requires multi-step validation:
- NMR spectroscopy to confirm the methyl ester groups and acetamido linkage.
- X-ray crystallography to resolve the benzisothiazolone core structure, as demonstrated for analogous compounds .
- HPLC for purity assessment, with mobile phases optimized for polar aromatic compounds (e.g., acetonitrile/water with 0.1% formic acid) .
Advanced Research: How can contradictory spectral data for this compound be resolved during structural elucidation?
Methodological Answer:
Spectral contradictions (e.g., ambiguous NOE signals or unexpected coupling constants) often arise from conformational flexibility or tautomerism in the benzisothiazolone ring. To address this:
- Perform VT-NMR (variable-temperature NMR) to assess dynamic equilibria.
- Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA) to identify dominant tautomers .
- Validate via IR spectroscopy by tracking carbonyl stretching frequencies (C=O at ~1700 cm⁻¹ for the ester vs. ~1650 cm⁻¹ for the amide) .
Basic Research: What experimental designs are recommended to evaluate the compound’s antibacterial activity?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Include controls like ciprofloxacin .
- Time-kill kinetics : Monitor bacterial viability over 24 hours to distinguish bactericidal vs. bacteriostatic effects.
- Synergy studies : Combine with β-lactams to assess potentiation of activity against resistant strains .
Advanced Research: How can environmental fate studies be designed for this compound?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
Abiotic transformations :
- Hydrolysis: Incubate at pH 3–9 (25–50°C) and monitor degradation via LC-MS.
- Photolysis: Use simulated sunlight (e.g., Xenon arc lamp) to assess photodegradation products.
Biotic transformations :
- Aerobic/anaerobic biodegradation: Use OECD 301/311 assays with activated sludge.
Ecotoxicity :
- Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201).
Advanced Research: What strategies optimize the compound’s selectivity in pharmacological applications?
Methodological Answer:
- Molecular docking : Screen against human off-targets (e.g., cytochrome P450 enzymes) using AutoDock Vina and refine with MD simulations .
- SAR analysis : Modify substituents on the terephthalate moiety (e.g., nitro vs. cyano groups) to alter binding affinity .
- In vitro toxicity profiling : Use HepG2 cells for hepatotoxicity assessment and hERG assays for cardiac risk .
Basic Research: How can researchers quantify this compound in complex biological matrices?
Methodological Answer:
- Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges).
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å), ESI+ mode, and MRM transitions for the parent ion (m/z [M+H]+ ~459) and fragment ions (m/z 315, 244) .
- Calibration : Linear range 1–1000 ng/mL with deuterated internal standards (e.g., d₄-dimethyl terephthalate) .
Advanced Research: How to analyze discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
Discrepancies may stem from differential expression of metabolic enzymes (e.g., esterases) or efflux pumps (e.g., P-gp):
- Metabolic stability assays : Incubate with liver microsomes (human/rat) to assess esterase-mediated hydrolysis.
- Inhibitor studies : Co-treat with verapamil (P-gp inhibitor) to evaluate efflux effects .
- Transcriptomics : Compare gene expression profiles (e.g., RNA-seq) between sensitive and resistant cell lines .
Basic Research: What analytical methods validate the compound’s stability under storage conditions?
Methodological Answer:
- Forced degradation : Expose to heat (60°C), humidity (75% RH), and light (1.2 million lux-hours) for 4 weeks.
- Stability-indicating HPLC : Monitor degradation products using a gradient method (5–95% acetonitrile in 20 min) .
- Karl Fischer titration : Quantify water content in lyophilized samples to prevent hydrolysis .
Advanced Research: How can computational models predict the compound’s reactivity in novel reactions?
Methodological Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., the acetamido carbonyl).
- Reactivity descriptors : Calculate Fukui indices to predict nucleophilic/electrophilic attack sites .
- Machine learning : Train models on benzisothiazolone reaction datasets to forecast regioselectivity in alkylation or acylation .
Basic Research: What protocols ensure reproducibility in synthesizing derivatives of this compound?
Methodological Answer:
- Standardized conditions : Use anhydrous solvents (DMF, acetic acid) and inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- In-line monitoring : Employ ReactIR to track reaction progress (e.g., disappearance of the starting material’s carbonyl peak).
- Crystallization control : Optimize cooling rates (1–5°C/min) and anti-solvent addition (e.g., hexane) for consistent polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
